molecular formula C11H24N2O B13280641 N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine

N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine

Cat. No.: B13280641
M. Wt: 200.32 g/mol
InChI Key: PQDAXWURZGJJTK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine is a chemical compound of interest in pharmaceutical and organic chemistry research. This molecule features a piperidine ring core, a structure commonly explored in medicinal chemistry, which is substituted at the nitrogen atom with both a 2-methoxyethyl group and a propan-2-yl (isopropyl) group. Piperidine and its derivatives are fundamental scaffolds in drug discovery and are frequently investigated for their potential biological activities and physicochemical properties. Researchers utilize this and related compounds, such as N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)propanamide and other 1-(propan-2-yl)piperidin-4-amine analogues , as building blocks or key intermediates in the synthesis of more complex molecules. Its specific structural characteristics, including the ether and secondary amine functional groups, make it a valuable subject for studies in structure-activity relationships (SAR), metabolic stability, and molecular design. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)12-6-9-14-3/h10-12H,4-9H2,1-3H3

InChI Key

PQDAXWURZGJJTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NCCOC

Origin of Product

United States

Preparation Methods

Alkylation via Methanesulfonyl Derivatives and Piperidine Intermediates

A patent (CN106674085B) describes a closely related synthetic methodology for N-1,3-difluoro isopropyl-4-aminopiperidine compounds, which can be adapted for the preparation of N-(2-methoxyethyl)-1-(propan-2-yl)piperidin-4-amine by substituting appropriate alkyl groups.

Stepwise synthesis involves:

  • Preparation of the alkylating agent:

    • Starting from 1,3-difluoropropane-2-ol, reacting with methanesulfonyl chloride in the presence of an organic base (e.g., triethylamine) in dichloromethane at 0 °C to form the corresponding methanesulfonate ester.
  • N-alkylation of piperidin-4-amine derivatives:

    • The piperidin-4-amine or its protected derivative is dissolved in a polar aprotic solvent such as dimethyl sulfoxide.
    • An inorganic base (potassium carbonate or sodium carbonate) is added.
    • The methanesulfonate ester is added, and the mixture is heated to promote nucleophilic substitution, introducing the alkyl group at the nitrogen.
  • Purification:

    • After reaction completion, the mixture is worked up by aqueous extraction and purified by column chromatography or recrystallization to isolate the target compound.

Key reaction conditions and parameters:

Parameter Typical Value/Range
Solvent for methanesulfonate step Dichloromethane (3-10 mL/g)
Base for methanesulfonate step Triethylamine
Temperature for methanesulfonate 0 °C to room temperature
Solvent for alkylation step Dimethyl sulfoxide (3-10 mL/g)
Base for alkylation step Potassium carbonate or sodium carbonate
Molar ratios Methanesulfonyl chloride: alcohol 0.5-2.5:1; alcohol: piperidine derivative 0.5-2.5:1
Reaction time Several hours to overnight (e.g., 18 h)

This method provides a high chemical purity product with advantages of simple raw materials and mild reaction conditions.

Reductive Amination Using 2-Methoxyacetaldehyde

Another common route to introduce the 2-methoxyethyl group on the piperidine nitrogen is through reductive amination of piperidin-4-amine with 2-methoxyacetaldehyde or related aldehydes.

Typical procedure:

  • React piperidin-4-amine with 2-methoxyacetaldehyde in an appropriate solvent.
  • Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Stir at room temperature or slightly elevated temperature until completion.
  • Purify the resultant N-(2-methoxyethyl)piperidin-4-amine by extraction and chromatography.

This method is widely used for introducing alkyl groups bearing oxygen functionalities and is compatible with other substituents such as isopropyl groups introduced beforehand or afterwards.

Introduction of the Isopropyl Group at N-1

The isopropyl substituent at nitrogen can be introduced by:

  • Direct alkylation of the piperidin-4-amine or its derivatives with isopropyl halides (e.g., isopropyl bromide) under basic conditions.
  • Or via reductive amination with acetone followed by reduction.

The choice depends on the order of substitution and protecting groups used.

Protection and Deprotection Strategies

To avoid side reactions and ensure selectivity, the amino group at the 4-position or the nitrogen at 1-position is often protected with tert-butoxycarbonyl (Boc) or other protecting groups during intermediate steps, then deprotected under acidic conditions after alkylation.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Notes
Alkylating agent synthesis Methanesulfonylation of 1,3-difluoropropane-2-ol Methanesulfonyl chloride, triethylamine, DCM, 0 °C Forms reactive methanesulfonate ester
N-Alkylation Reaction with piperidin-4-amine derivative K2CO3 or Na2CO3, DMSO, heat, several hrs Introduces alkyl group at N-1
Reductive amination Piperidin-4-amine + 2-methoxyacetaldehyde + reductant NaBH(OAc)3 or NaCNBH3, solvent, rt Introduces 2-methoxyethyl group
Protection/deprotection Boc protection/deprotection Boc2O, acid for deprotection Enables selective functionalization
Purification Column chromatography or recrystallization Silica gel, MeOH/CHCl3 mixtures Ensures high purity product

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, alcohols, and amines are employed under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Piperidine derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine 1-isopropyl, 4-(2-methoxyethyl) C11H24N2O 200.33 Bulky isopropyl group, methoxyethyl side chain -
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine 1-methyl, 4-(2-methoxyethyl) C9H20N2O 172.27 Smaller methyl group, same methoxyethyl chain
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 1-(2-phenylethyl), 4-(4-methoxyphenyl) C20H26N2O 310.44 Aromatic substituents, higher molecular weight
N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine 1-thiazolyl, 4-(2-methoxyethyl + bromophenyl ethyl) C19H26BrN3OS 432.40 Bromophenyl and thiazole groups, increased complexity
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 1-acetyl, 4-(4-methoxybenzyl) C15H22N2O2 262.35 Acetylated amine, methoxybenzyl substituent
Key Observations:
  • Aromatic vs. Alkyl Chains : Compounds with aromatic substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier penetration.
  • Electron-Withdrawing Groups : The bromophenyl and thiazole groups in introduce electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity.

Pharmacological and Functional Comparisons

Cholinesterase and Monoamine Oxase Inhibition

Piperidine derivatives like N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) demonstrate dual cholinesterase and monoamine oxidase inhibition, attributed to the piperidine core and aromatic substituents . The target compound’s methoxyethyl group may enhance solubility, while the isopropyl group could modulate selectivity for enzyme isoforms.

Atherosclerosis Treatment

Goxalapladib, a piperidine-containing compound with a 2-methoxyethyl group, inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis treatment .

Opioid Receptor Modulation

Navacaprant, a kappa-opioid receptor antagonist, features a piperidin-4-amine scaffold with oxadiazole and quinoline groups . While the target compound lacks these moieties, its methoxyethyl side chain may facilitate interactions with polar receptor regions.

Physicochemical Properties

  • Solubility : Methoxyethyl and methyl groups (e.g., ) enhance water solubility compared to aromatic analogs like .
  • Metabolic Stability : Bulky substituents (e.g., isopropyl in the target compound) may reduce cytochrome P450-mediated metabolism relative to smaller groups .

Biological Activity

N-(2-Methoxyethyl)-1-(propan-2-yl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula: C₈H₁₈N₂O. It contains a piperidine ring substituted with a 2-methoxyethyl group and an isopropyl group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Studies report that modifications in the piperidine structure can enhance activity against pathogens by affecting permeability and binding affinity to bacterial membranes .

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrate that structural modifications can lead to significant reductions in cell viability, particularly in human liver cancer cells (HepG2) and K562 cells, with IC₅₀ values indicating potent activity . The mechanism involves the induction of apoptosis, which is crucial for cancer treatment strategies.

3. Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological properties. There is evidence suggesting that this compound may modulate neurotransmitter systems, potentially impacting mood and cognitive functions. This aligns with findings from similar compounds that act as inhibitors of key enzymes involved in neurotransmitter metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. Key observations include:

  • Substituent Influence : The presence of the methoxyethyl group significantly enhances lipophilicity, which correlates with increased membrane permeability and biological activity.
  • Isopropyl Group : This substituent appears to stabilize the piperidine ring conformation, enhancing binding affinity to target proteins involved in disease pathways .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of structurally related piperidine compounds on HepG2 cells. The lead compound exhibited an IC₅₀ value of 11.3 μM, indicating substantial cytotoxicity against liver cancer cells while maintaining lower toxicity against normal liver cell lines .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, derivatives of this compound were tested for their ability to inhibit NAPE-PLD, an enzyme linked to lipid signaling in the brain. The results indicated that certain modifications led to enhanced inhibitory potency and favorable drug-like properties, suggesting potential for treating mood disorders .

Q & A

Q. Key Considerations :

  • Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may increase by-product formation.
  • Catalyst : Palladium-based catalysts enhance hydrogenation efficiency but require strict moisture control .
  • Yield Optimization : Evidence from analogous compounds shows yields ranging from 50% (unoptimized) to 85% (optimized) depending on stoichiometry and solvent polarity .

Basic: Which analytical techniques are critical for characterizing the compound’s purity and structure?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing piperidine ring protons at δ 2.5–3.5 ppm and methoxyethyl groups at δ 3.2–3.4 ppm) .
  • Mass Spectrometry (MS) :
    • High-Resolution MS : Confirms molecular formula (e.g., expected m/z for C₁₁H₂₄N₂O: 224.19) .
  • Chromatography :
    • HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Q. Methodological Answer :

  • Mechanistic Studies :
    • Use radioligand binding assays (e.g., κ-opioid and μ-opioid receptors) to quantify affinity (Ki). For example, PF-04455242 showed 3 nM affinity for κ-opioid receptors vs. 64 nM for μ-opioid receptors, clarifying selectivity .
  • In Vivo Validation :
    • Employ biomarker assays (e.g., plasma prolactin levels in rats) to correlate receptor occupancy with functional effects .
  • Computational Modeling :
    • Molecular docking (e.g., AutoDock Vina) predicts binding modes to identify off-target interactions .

Case Study :
A dual cholinesterase/monoamine oxidase inhibitor (MBA236) required dose-response curves in both enzyme systems to disentangle contributions to efficacy .

Advanced: What experimental design considerations are needed to minimize by-product formation during synthesis?

Q. Methodological Answer :

  • By-Product Analysis :
    • Monitor reactions with TLC or LC-MS to detect intermediates (e.g., N-demethylation products) .
  • Reaction Optimization :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions.
    • Stoichiometry : Excess amine (1.5 eq) drives reductive amination to completion .
  • Purification Strategies :
    • Use preparative HPLC or fractional crystallization to isolate the target compound from diastereomers .

Example :
In a synthesis of a piperidine-based antihistamine, N-demethylation led to a diarylated by-product; adjusting pH to 6–7 suppressed this pathway .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and safety goggles are mandatory due to potential neurotoxicity .
  • Ventilation :
    • Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management :
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Regulatory Compliance :

  • Follow GHS classification (e.g., UN 1760 for corrosive liquids) and local institutional guidelines .

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